Bruceanol E

Description

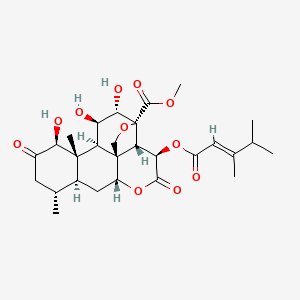

Bruceanol E is a quassinoid compound derived from plants of the Brucea genus, notably Brucea javanica and Brucea antidysentrica. It belongs to the bruceanol subclass, characterized by a triterpenoid backbone with specific oxygenations and substitutions. This compound has demonstrated potent cytotoxicity against P-388 murine leukemia cells, with an ED50 value within the range of 3.15–7.49 μmol/L, positioning it as a candidate for anticancer drug development .

Properties

Molecular Formula |

C28H38O11 |

|---|---|

Molecular Weight |

550.6 g/mol |

IUPAC Name |

methyl (1R,2S,3R,6R,8S,9R,12S,13S,14R,15R,16S,17R)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-12,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadecane-17-carboxylate |

InChI |

InChI=1S/C28H38O11/c1-11(2)12(3)8-17(30)39-19-21-27-10-37-28(21,25(35)36-6)23(33)18(31)20(27)26(5)14(9-16(27)38-24(19)34)13(4)7-15(29)22(26)32/h8,11,13-14,16,18-23,31-33H,7,9-10H2,1-6H3/b12-8+/t13-,14+,16-,18-,19-,20-,21-,22-,23+,26+,27-,28-/m1/s1 |

InChI Key |

SXRILXHNZYONKW-ZNHQLONFSA-N |

Isomeric SMILES |

C[C@@H]1CC(=O)[C@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@@]([C@@H]4[C@H](C(=O)O3)OC(=O)/C=C(\C)/C(C)C)(OC5)C(=O)OC)O)O)C)O |

Canonical SMILES |

CC1CC(=O)C(C2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)C)(OC5)C(=O)OC)O)O)C)O |

Synonyms |

bruceanol E |

Origin of Product |

United States |

Chemical Reactions Analysis

Analysis of Search Results

-

Brucea javanica Metabolites : Search result provides an extensive list of metabolites from Brucea javanica, including Bruceanol H , Brujavanol A–D , and Brusatol , but does not mention "Bruceanol E" .

-

Chemical Reaction Studies : Results [2–9] focus on general reaction mechanisms (e.g., Belousov-Zhabotinskii reaction, computational modeling) but lack data on specific Brucea-derived compounds like this compound .

Potential Explanations for Missing Data

-

Terminology Discrepancy : The compound name "this compound" may be a typographical error, obsolete nomenclature, or a recently discovered metabolite not yet widely reported.

-

Research Gaps : No publications in the indexed sources mention this compound in the context of synthesis, degradation, or reactivity.

Recommendations for Further Investigation

-

Verify Nomenclature : Confirm the compound’s IUPAC name, CAS number, or synonyms (e.g., "Bruceine E" or "Bruceanol derivative E").

-

Expand Literature Search :

-

Explore specialized databases like SciFinder, Reaxys, or PubMed Central for unpublished/preprint studies.

-

Investigate patent filings for proprietary research on Brucea metabolites.

-

-

Experimental Characterization : If this compound is a novel compound, prioritize isolation, NMR/MS analysis, and reaction screening.

Related Compounds for Reference

The table below summarizes structurally similar Brucea metabolites with documented reactivity :

Comparison with Similar Compounds

Structural and Functional Group Differences

The bruceanol series (A–G) shares a core quassinoid framework but varies in substituents, influencing bioactivity:

- Bruceanol G: Features additional hydroxyl groups contributing to enhanced cytotoxicity (ED50 = 0.44–0.55 μmol/L against COLO-205 colon cancer and KB nasopharyngeal carcinoma cells) .

- Bruceanol D and F: Identified in computational studies as having strong binding affinities (-8.9 to -8.7 kcal/mol) for FLT3 and MCL1 receptors in acute myeloid leukemia (AML), outperforming some approved drugs .

- Bruceine A: A structurally distinct quassinoid with a demonstrated dual role in hypoglycemia (48.82% reduction in blood glucose) and renal protection via galectin-1 inhibition in diabetic nephropathy models .

Pharmacological Activity Across Cancer Types

The table below summarizes key cytotoxic and mechanistic differences:

Key Findings :

- This compound exhibits moderate cytotoxicity compared to Bruceanol G, which is ~7-fold more potent in colon cancer models .

- Bruceanol D and F show promise in AML via computational docking but lack in vitro validation, unlike this compound, which has empirical P-388 cell data .

- Brusatol, a well-studied quassinoid, demonstrates broader anticancer activity but higher systemic toxicity, limiting therapeutic utility .

Mechanistic Insights and Target Specificity

- Bruceanol D/F: Computational studies highlight their binding to FLT3 and MCL1, critical receptors in AML progression, with affinities rivaling clinical inhibitors like gilteritinib .

- Bruceanol G: Its low ED50 in colon cancer correlates with structural features (e.g., hydroxylation) that enhance membrane permeability or target engagement .

Q & A

Q. How can multi-omics approaches elucidate this compound’s mechanism of action in resistant cancers?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.